An In-depth Technical Guide to the Physical Properties of Melamine-¹⁵N₃
An In-depth Technical Guide to the Physical Properties of Melamine-¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Melamine-¹⁵N₃, an isotopically labeled form of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine). While its bulk physical properties are nearly identical to its unlabeled analogue, its distinct molecular weight makes it an invaluable tool in metabolic research, toxicology studies, and as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
Isotopic labeling involves the substitution of an atom with one of its isotopes. In Melamine-¹⁵N₃, three of the six nitrogen atoms are replaced with the stable, heavier isotope ¹⁵N. This substitution results in a predictable increase in molecular weight but does not significantly alter properties such as melting point, solubility, or appearance. The data presented below pertains to standard melamine but is representative of Melamine-¹⁵N₃, with the exception of molecular weight, which is provided for both species.
Table 1: Quantitative Physical and Chemical Data
| Property | Value | Notes |
| Molecular Formula | C₃H₆N₆ | |
| Appearance | Colorless to white monoclinic crystals or white powder.[1][2] | Sublimes when gently heated.[1] |
| Molar Mass (unlabeled) | 126.12 g/mol [1] | Calculated for C₃H₆(¹⁴N)₆. |
| Molar Mass (¹⁵N₃ labeled) | 129.10 g/mol [3] | Calculated for C₃H₆(¹⁴N)₃(¹⁵N)₃. The exact mass is 129.056 Da.[3] |
| Melting Point | >300 °C (decomposes).[2][4] | Melamine decomposes at approximately 343-354 °C.[1][5] |
| Boiling Point | Sublimes.[1][5] | Does not have a traditional boiling point at atmospheric pressure. |
| Density | 1.573 g/cm³[5] | |
| Solubility in Water | 3.24 g/L (at 20 °C).[5] | Slightly soluble in water.[6] |
| LogP (Octanol-Water Partition Coefficient) | -1.37 to -1.4.[1] | Indicates high hydrophilicity. |
| Nitrogen Content (by mass) | ~66%[5] | This high nitrogen content is a key characteristic. |
| Refractive Index | 1.872[2] |
Experimental Protocols
The characterization and quantification of Melamine-¹⁵N₃ rely on standard analytical techniques. The most critical methods are those that can differentiate between the labeled and unlabeled forms, namely mass spectrometry and ¹⁵N NMR spectroscopy.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the identity and isotopic purity of Melamine-¹⁵N₃. It is commonly used in conjunction with liquid chromatography (LC-MS/MS) for quantification in complex matrices.[7]
-
Objective: To confirm the molecular weight of Melamine-¹⁵N₃ and distinguish it from unlabeled melamine.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Melamine-¹⁵N₃ standard (e.g., 1 µg/mL) in an appropriate solvent such as a 1:1 mixture of acetonitrile (B52724) and water.[8] For analysis in biological matrices (e.g., tissue), an extraction with 50% acetonitrile in water followed by solid-phase extraction (SPE) cleanup is typically required.[9][10]
-
Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][10]
-
Ionization: Employ a suitable ionization source. Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for melamine analysis.[8][10]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9][10]
-
-
Expected Results:
-
The mass spectrum will show a parent ion (M+H)⁺ at m/z 130 for Melamine-¹⁵N₃, which is 3 mass units higher than the m/z 127 peak for unlabeled melamine.[11]
-
In MRM mode, specific precursor-to-product ion transitions are monitored to confirm identity and quantify the analyte. For example, a transition for the ¹⁵N₃-labeled internal standard can be monitored alongside transitions for the unlabeled analyte.[9][10]
-
Characterization by ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy provides detailed information about the nitrogen environments within the molecule, confirming the specific locations of the ¹⁵N labels.
-
Objective: To verify the positions of the ¹⁵N isotopes within the melamine structure.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer equipped for detecting ¹⁵N nuclei.
-
Experiment: Acquire a one-dimensional ¹⁵N spectrum. For more detailed structural elucidation, two-dimensional correlation experiments like ¹H-¹⁵N HMQC can be used to show connectivity between protons and the labeled nitrogen atoms.[12]
-
-
Expected Results:
-
The ¹⁵N NMR spectrum will show signals corresponding to the labeled nitrogen atoms. The chemical shifts of these signals are characteristic of the specific chemical environment (e.g., amine vs. triazine ring nitrogen).[13]
-
Coupling patterns in high-resolution spectra can provide further structural confirmation. This technique is particularly powerful for studying the reactions of melamine, such as its co-polymerization with formaldehyde.[12]
-
Determination of Physical Properties
Standard pharmacopeial methods are used to determine the bulk physical properties.
-
Melting Point Determination (Capillary Method):
-
A small, dry, powdered sample of the substance is packed into a thin glass capillary tube.[14][15]
-
The capillary is placed in a calibrated heating block or bath.[14][15]
-
The temperature is increased at a controlled rate (e.g., 1-2 °C per minute).[15]
-
The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid.[15][16] For melamine, this point corresponds with decomposition.[1]
-
-
Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed container.[17]
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]
-
The undissolved solid is removed by centrifugation and filtration.[17]
-
The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique, such as HPLC or UV-spectroscopy.[17][18]
-
Visualizations: Workflows and Pathways
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of isotopically labeled Melamine-¹⁵N₃.
Caption: General Workflow for Synthesis and Characterization of Melamine-¹⁵N₃.
Toxicity Pathway: Melamine Cyanurate Crystal Formation
Melamine's primary toxicological relevance stems from its interaction with cyanuric acid, a common impurity. When co-ingested, they form highly insoluble crystals in the kidneys, leading to renal failure.[19][20] This pathway is critical for professionals in drug development to understand, as contamination can have severe consequences.
Caption: Pathway of Melamine-Induced Nephrotoxicity.
References
- 1. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melamine | 108-78-1 [chemicalbook.com]
- 3. 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | C3H6N6 | CID 46782115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Melamine - Wikipedia [en.wikipedia.org]
- 6. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. amxpress.com [amxpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Nitrogen-15 Chemical Shifts Determined from Natural-Abundance Spectra [authors.library.caltech.edu]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. westlab.com [westlab.com]
- 17. benchchem.com [benchchem.com]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Melamine cyanurate - Wikipedia [en.wikipedia.org]
- 20. Timing and route of exposure affects crystal formation in melamine and cyanuric exposed male and female rats: Gavage vs. feeding - PMC [pmc.ncbi.nlm.nih.gov]
